

physical and chemical properties of 2-Oxaspiro[3.5]nonan-7-ylmethanol

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Compound of Interest

2-Oxaspiro[3.5]nonan-7ylmethanol

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In-Depth Technical Guide: 2-Oxaspiro[3.5]nonan-7-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Oxaspiro**[**3.5]nonan-7-ylmethanol** (CAS No. 1256546-76-5). It is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug development. This document summarizes available quantitative data, outlines general experimental protocols for the synthesis and analysis of related compounds, and provides visualizations of its synthetic pathway and role as a building block in targeted protein degradation. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Consequently, some of the information presented is based on the general principles of spiro-oxetane chemistry and data available for isomeric or analogous structures.

Introduction

2-Oxaspiro[3.5]nonan-7-ylmethanol is a spirocyclic organic compound characterized by a four-membered oxetane ring fused to a six-membered cyclohexane ring, with a hydroxymethyl



group appended to the cyclohexane moiety. Its distinct three-dimensional architecture, combined with the presence of both a reactive oxetane and an alcohol functional group, makes it a valuable building block in the field of medicinal chemistry. It is notably categorized as a Protein Degrader Building Block, indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes for targeted protein degradation[1]. The spirocyclic oxetane motif has garnered increasing interest in drug discovery due to its potential to confer advantageous physicochemical properties, such as enhanced solubility and metabolic stability.

Physicochemical Properties

Detailed experimental data regarding the physical and chemical properties of **2- Oxaspiro[3.5]nonan-7-ylmethanol** are not extensively documented in peer-reviewed literature. The table below compiles the available information from chemical supplier databases and predicted values. For comparative purposes, some data for the isomeric compound, (7-Oxaspiro[3.5]nonan-2-yl)methanol (CAS No. 1896810-74-4), are also included, with the explicit caveat that these are distinct molecules with potentially different properties.

Table 1: Summary of Physicochemical Data



Property	2-Oxaspiro[3.5]nonan-7- ylmethanol	(7-Oxaspiro[3.5]nonan-2- yl)methanol (Isomer)
CAS Number	1256546-76-5[1][2][3][4]	1896810-74-4[5][6]
Molecular Formula	C9H16O2[1][2]	C9H16O2[5]
Molecular Weight	156.22 g/mol [1]	156.22 g/mol [5]
Appearance	Not specified (likely a liquid or low-melting solid)	Liquid[6]
Purity	≥97%[1]	≥95%[6]
Storage	Room temperature[1]	Cool, dry place
Boiling Point	Not available	Not available
Melting Point	Not available	Not available
Density	Not available	Not available
Solubility	Expected to be soluble in polar organic solvents	Not available
рКа	Not available	Not available
InChI Key	ZZXZJRYFNGVOKW- UHFFFAOYSA-N[2]	AVSRKWAKUFAPLU- UHFFFAOYSA-N[5][7]
SMILES	OCC1CCC2(COC2)CC1[2]	C1COCCC12CC(C2)CO[7]

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and analysis of **2- Oxaspiro[3.5]nonan-7-ylmethanol** are not readily available in the current body of literature.

However, established general methods for the synthesis and characterization of spiro-oxetanes can be effectively adapted.

General Synthesis of Spiro-Oxetane Methanols

The synthesis of spiro-oxetanes typically involves the formation of the oxetane ring in a later step from a suitably functionalized precursor. A plausible synthetic route to **2-**

Foundational & Exploratory





Oxaspiro[3.5]nonan-7-ylmethanol could involve the reduction of a corresponding ketone or ester. A generalized workflow for this transformation is provided below.

Protocol: Synthesis via Reduction

- Precursor Synthesis: The synthesis commences with a suitable precursor such as 2-Oxaspiro[3.5]nonan-7-one. This intermediate can be prepared through various synthetic strategies, including the [2+2] cycloaddition of a silyl enol ether with a carbonyl compound, followed by subsequent chemical modifications.
- Reduction: The ketone precursor is dissolved in an appropriate anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- The resulting solution is cooled to 0°C using an ice bath.
- A reducing agent, for instance, sodium borohydride (NaBH4), is added portion-wise while stirring. The molar ratio of the reducing agent to the ketone is typically maintained between 1.1 and 1.5.
- The reaction mixture is then allowed to gradually warm to room temperature and is stirred for a duration of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- The organic solvent is subsequently removed under reduced pressure.
- The remaining aqueous residue is extracted with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
- Purification: The crude product is purified by column chromatography on silica gel, employing
 a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2Oxaspiro[3.5]nonan-7-ylmethanol.



Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound would be carried out using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR is expected to show characteristic signals for the methylene protons of the oxetane ring (typically in the range of 4.0-5.0 ppm), the protons of the cyclohexane ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
 - ¹³C NMR would exhibit signals corresponding to the quaternary spiro carbon, the carbons of the oxetane ring, the carbons of the cyclohexane ring, and the carbon of the hydroxymethyl group.
- Infrared (IR) Spectroscopy: An IR spectrum would reveal a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the alcohol, along with C-O stretching bands for the ether and alcohol functionalities.
- Mass Spectrometry (MS): Mass spectral analysis, such as ESI-MS, would be employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, thereby confirming the molecular formula.
- Purity Analysis: The purity of the compound would be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chemical Reactivity and Applications

2-Oxaspiro[3.5]nonan-7-ylmethanol is a bifunctional molecule. The primary alcohol functional group can participate in typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. While the oxetane ring is relatively stable, it can be opened under acidic conditions or by treatment with strong nucleophiles.

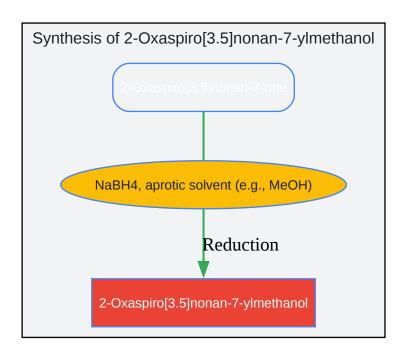
Its most notable application stems from its designation as a "Protein Degrader Building Block" [1][8]. In this capacity, it functions as a linker or a component of a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that facilitate the recruitment of a target protein to an E3 ubiquitin ligase, which in turn leads to the ubiquitination and subsequent



degradation of the target protein by the proteasome[8]. The spiro-oxetane moiety can offer a rigid, three-dimensional scaffold that helps to control the spatial arrangement of the two ends of the PROTAC molecule. This is critical for the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). The hydroxyl group serves as a convenient attachment point for conjugation to either the target protein ligand or the E3 ligase ligand.

Visualizations Plausible Synthetic Pathway

The diagram below illustrates a generalized synthetic pathway for the preparation of **2- Oxaspiro[3.5]nonan-7-ylmethanol** from a ketone precursor.



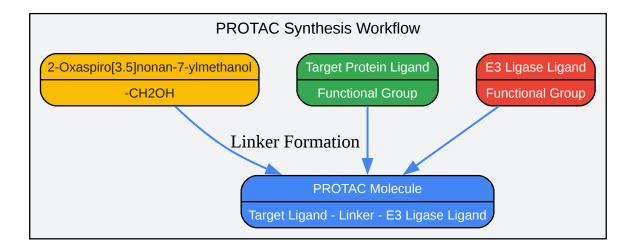
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Caption: A generalized reaction scheme for the synthesis of **2-Oxaspiro[3.5]nonan-7-ylmethanol**.

Role in PROTAC Assembly

This diagram illustrates the logical relationship of how **2-Oxaspiro**[**3.5]nonan-7-ylmethanol** can be integrated into a PROTAC molecule.





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Caption: Logical workflow for the use of **2-Oxaspiro[3.5]nonan-7-ylmethanol** in PROTAC synthesis.

Safety and Handling

Specific safety and handling data for **2-Oxaspiro**[3.5]nonan-7-ylmethanol are not available. As with any chemical substance, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Inhalation, ingestion, and contact with skin and eyes should be avoided.

Conclusion

2-Oxaspiro[3.5]nonan-7-ylmethanol represents a valuable chemical building block with considerable potential in drug discovery, especially within the rapidly advancing field of targeted protein degradation. Although detailed experimental data for this specific compound remain limited, its structural attributes and classification as a protein degrader building block strongly suggest its utility. Further investigation into its synthesis, reactivity, and applications will undoubtedly be of great benefit to the scientific community. This guide serves as a summary of the currently available information and provides a conceptual framework for its potential synthesis and application.



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